3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- is an organic compound with the molecular formula C13H14O3 It is a derivative of butenone, featuring an acetyloxy group and a 4-methylphenyl group attached to the butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- typically involves the reaction of 3-buten-2-one with acetic anhydride and a 4-methylphenylmethyl group under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium acetate to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Scientific Research Applications
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Buten-2-one, 3-[(acetyloxy)methyl]-4-phenyl-
- 4-Phenyl-3-buten-2-one
- 3-Buten-2-one, 3-methyl-4-phenyl-
Uniqueness
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- is unique due to the presence of both an acetyloxy group and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
367487-95-4 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
[2-methylidene-1-(4-methylphenyl)-3-oxobutyl] acetate |
InChI |
InChI=1S/C14H16O3/c1-9-5-7-13(8-6-9)14(17-12(4)16)10(2)11(3)15/h5-8,14H,2H2,1,3-4H3 |
InChI Key |
UQNSFQOHOKDDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.